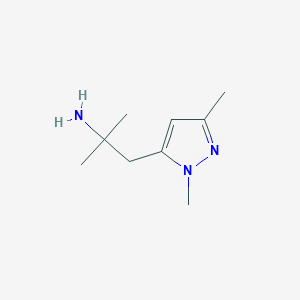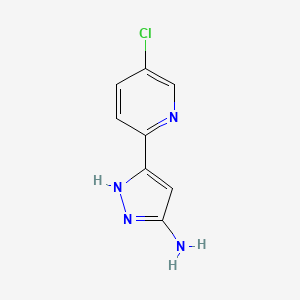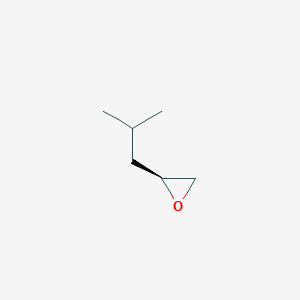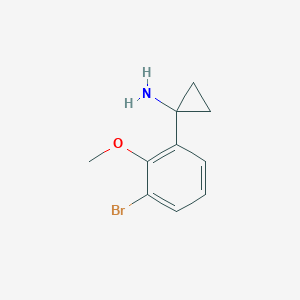
1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H12BrNO It is a cyclopropane derivative with a bromo and methoxy substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine can be synthesized through a multi-step process. One common method involves the cyclopropanation of a suitable phenyl derivative followed by amination. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclopropanation reaction. The bromo and methoxy substituents can be introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base and a polar aprotic solvent.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated cyclopropanamine.
Substitution: Formation of substituted cyclopropanamine derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine
- 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine
- 1-(3-Methoxyphenyl)cyclopropan-1-amine
Uniqueness: 1-(3-Bromo-2-methoxyphenyl)cyclopropan-1-amine is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to its similar counterparts.
Propriétés
Formule moléculaire |
C10H12BrNO |
|---|---|
Poids moléculaire |
242.11 g/mol |
Nom IUPAC |
1-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12BrNO/c1-13-9-7(10(12)5-6-10)3-2-4-8(9)11/h2-4H,5-6,12H2,1H3 |
Clé InChI |
IFSKWKZWIJBJQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1Br)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


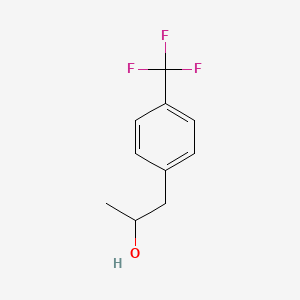


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
